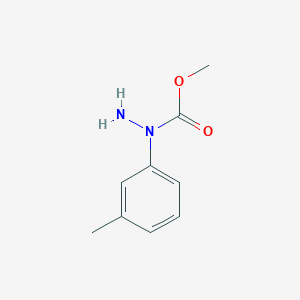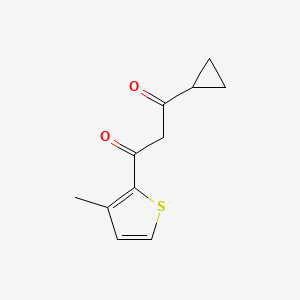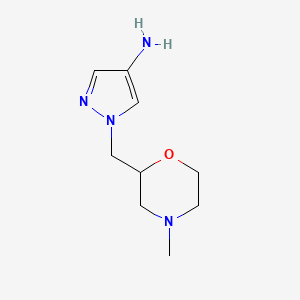
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. This compound is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a 3-methylphenyl group and the carboxylic acid is esterified with a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester typically involves the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester exerts its effects involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active hydrazine derivative, which then interacts with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarboxylic acid, 1-phenyl-, methyl ester
- Hydrazinecarboxylic acid, 1-(4-methylphenyl)-, methyl ester
- Hydrazinecarboxylic acid, 1-(2-methylphenyl)-, methyl ester
Uniqueness
Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl N-amino-N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-3-5-8(6-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |
Clave InChI |
WCXDPQRPVRGWRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)




